
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Determination of Anti-allergenic Agents
The study of anti-allergenic agents is crucial in the development of therapeutic drugs. A high-performance liquid chromatographic (HPLC) method was developed to analyze a new series of antiallergenic compounds, specifically focusing on 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl] propoxy]-3-methoxyphenyl]ethanone and its active acidic metabolite in plasma. The analysis was performed using ultraviolet or fluorescence detection, and the extraction was done through liquid-liquid or solid-phase extraction methods. The reversed-phase HPLC was utilized to quantify the drugs in plasma samples from bioavailability studies in dogs, with calibrations in the ng/ml concentration range for both compounds .
Crystal and Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone has been a subject of interest. A related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was synthesized and characterized. The crystal structure was determined using X-ray diffraction (XRD) and was found to crystallize in the monoclinic space group P21/c. The cell parameters were measured, and the structure was noted to exhibit intermolecular hydrogen bonding of the type C–H···O, which is significant for understanding the compound's stability and interactions .
Synthesis Analysis
While the provided data does not include a direct synthesis route for 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone, the synthesis of related compounds involves multiple steps, including the formation of intermediates and final products characterized by spectroscopic methods. The synthesis process is likely to involve careful selection of reagents and conditions to ensure the formation of the desired product with high purity .
Chemical Reactions Analysis
The chemical reactions involved in the formation of such compounds typically include various organic synthesis techniques such as alkylation, acylation, and etherification. The presence of functional groups like methoxy, chloropyridinyl, and piperidinyl suggests that the reactions may involve nucleophilic substitution and condensation reactions. The exact chemical reactions would depend on the synthetic route chosen for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone can be inferred from related compounds. These properties include solubility in various solvents, melting points, and stability under different conditions. The presence of aromatic rings and heteroatoms in the structure suggests potential interactions with biological molecules, which is relevant for pharmacological activity. The HPLC analysis and XRD study provide insights into the compound's behavior in biological systems and its crystalline form, respectively .
Eigenschaften
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-24-17-6-2-3-7-18(17)25-13-19(23)22-10-4-5-14(12-22)26-16-8-9-21-11-15(16)20/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGIBNRBNOSLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

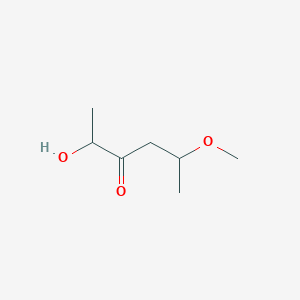
![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3020545.png)
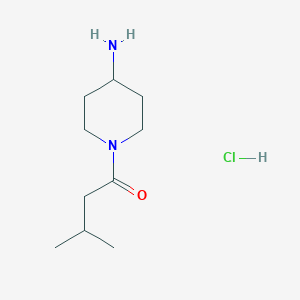
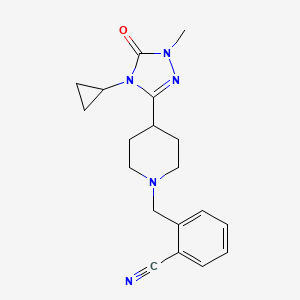
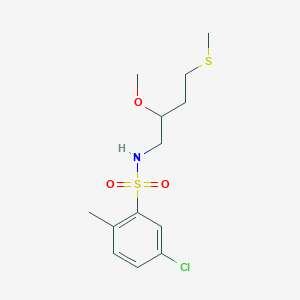
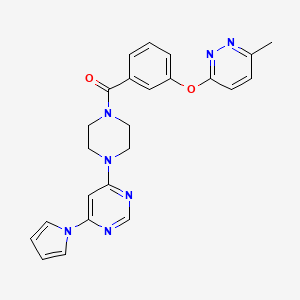
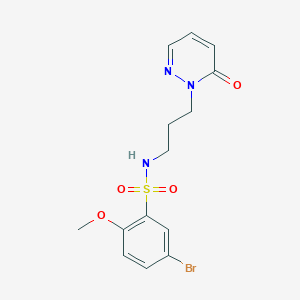
![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)
![(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3020554.png)

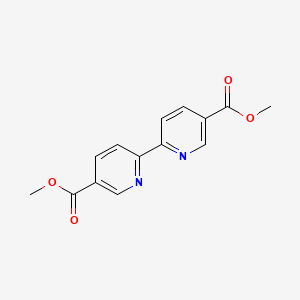
![2-(naphthalen-1-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B3020561.png)
![2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide](/img/structure/B3020565.png)
![(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3020566.png)